

# Eltenac vs. Placebo: A Double-Blind Study Comparison for Researchers

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## Compound of Interest

Compound Name: *Eltenac*

Cat. No.: *B1671186*

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This guide provides a detailed comparison of **Eltenac** and placebo based on available double-blind clinical trial data. It is intended for researchers, scientists, and professionals in drug development seeking an objective analysis of **Eltenac**'s performance, supported by experimental evidence.

## Efficacy and Safety Data Summary

The following tables summarize the key efficacy and safety findings from clinical trials comparing **Eltenac** to a placebo. Due to limitations in accessing full-text articles, the quantitative data presented is based on the information available in the study abstracts.

Table 1: Efficacy of **Eltenac** Gel vs. Placebo Gel in Osteoarthritis of the Knee

Study	Patient Population	Intervention	Outcome Measures	Key Findings
Sandelin et al. (1997)	290 patients with osteoarthritis of the knee	Eltenac gel vs. oral diclofenac vs. placebo gel over 4 weeks	Lequesne's Index, Pain by Visual Analog Scale (VAS)	No statistically significant differences between Eltenac gel and placebo for the total study population. However, in patients with more severe symptoms, Eltenac showed statistically significant differences compared to placebo.
Otillinger et al. (2001)	237 patients with predominantly unilateral knee osteoarthritis	Eltenac gel (0.1%, 0.3%, 1%) vs. placebo gel, applied 3g three times a day for 4 weeks	Mean global pain (VAS), Lequesne's score (ISK)	No statistically significant differences between the different Eltenac concentrations and placebo in the overall analysis. A dose-related efficacy was suggested graphically. In a subgroup of patients with a higher degree of baseline severity, 1% Eltenac gel

showed

significant and

relevant

advantages over

placebo at

different

examination

times.

Table 2: Safety and Tolerability of **Eltenac** Gel vs. Placebo Gel

Study	Adverse Events Monitored	Key Findings
Sandelin et al. (1997)	Gastrointestinal (GI) reactions, local skin reactions	The number of GI reactions was three times higher in the oral diclofenac group compared to the topical treatment groups (Eltenac and placebo). Local skin reactions were twice as frequent in the Eltenac group compared to the placebo group. No severe adverse drug reactions were reported for Eltenac.
Ottillinger et al. (2001)	Local intolerance reactions	Two patients in the 1% Eltenac gel group and two patients in the placebo group experienced local intolerance reactions, which resolved spontaneously.

Experimental Protocols

Local NSAID gel (eltenac) in the treatment of osteoarthritis of the knee: A double-blind study

## comparing eltenac with oral diclofenac and placebo gel (Sandelin et al., 1997)

- Study Design: A randomized, double-blind, multicenter study with a 4-week follow-up period.
- Participants: 290 patients diagnosed with osteoarthritis of the knee joint.
- Interventions: Patients were randomized to one of three groups:
  - Topical **Eltenac** gel
  - Oral diclofenac
  - Topical placebo gel
- Primary Outcome Measures:
  - Lequesne's Index: A composite index to assess pain, function, and stiffness in knee osteoarthritis.
  - Pain assessment using a Visual Analog Scale (VAS).
- Key Methodological Aspects: The study employed a double-blind design, meaning neither the patients nor the investigators knew which treatment was being administered. This is a crucial aspect of the methodology to prevent bias in the assessment of outcomes.

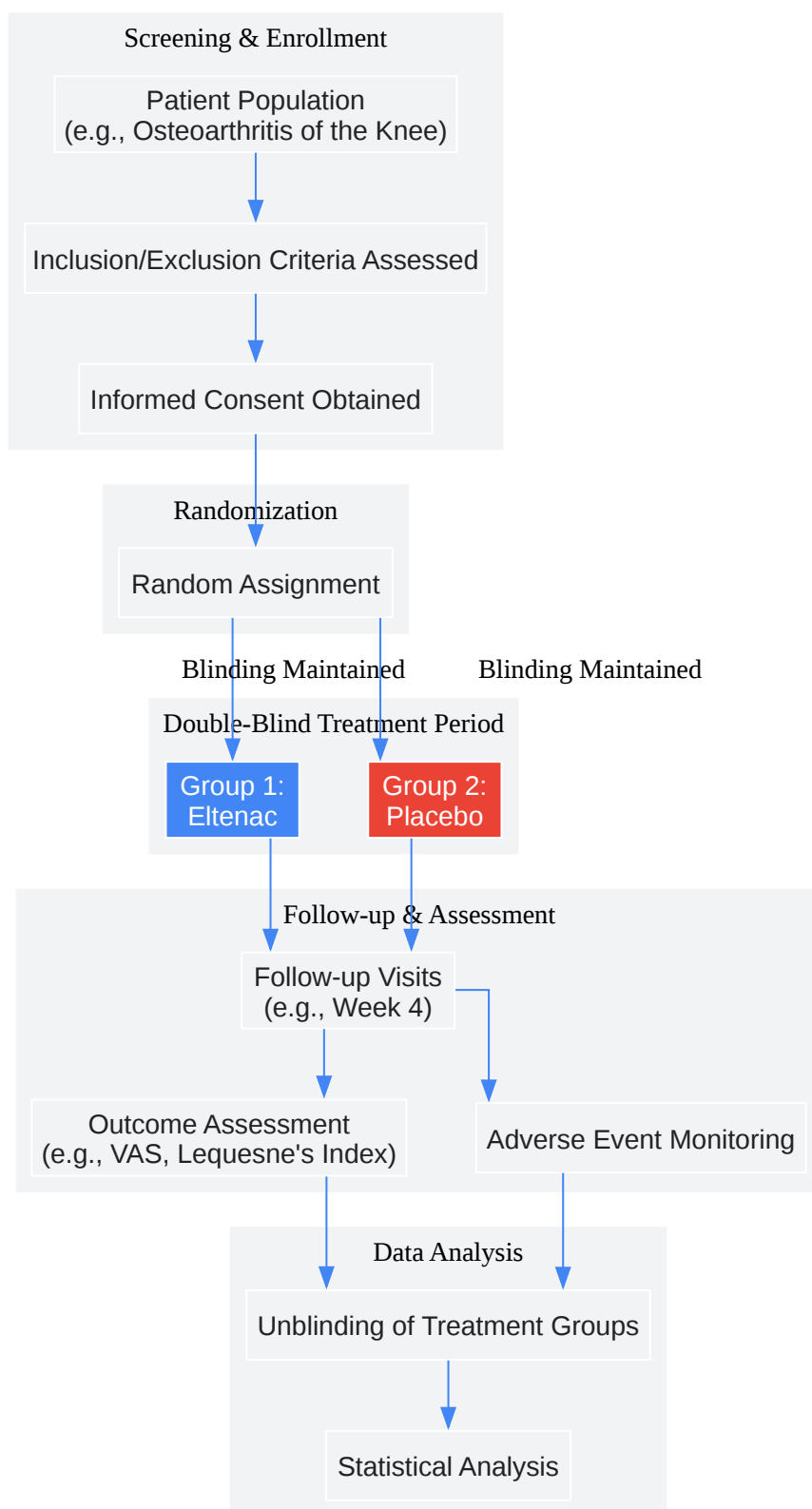
## Efficacy and safety of eltenac gel in the treatment of knee osteoarthritis (Ottillinger et al., 2001)

- Study Design: A double-blind, placebo-controlled, dose-finding study conducted over a 4-week period.
- Participants: 237 patients with predominantly unilateral osteoarthritis of the knee.
- Interventions: Patients were assigned to one of four treatment groups and applied 3g of the assigned gel three times a day:
  - **Eltenac** gel 0.1%

- **Eltenac** gel 0.3%
- **Eltenac** gel 1%
- Placebo gel
- Primary Efficacy Endpoint: Mean global pain during the week preceding the examinations, evaluated on a Visual Analog Scale (VAS).
- Secondary Criteria: Lequesne's score (ISK), Jezek score, muscle strength, dolorimeter measurements, walking time, and clinical examination of the knee joint.
- Rescue Medication: Patients were supplied with paracetamol tablets as an escape analgesic.

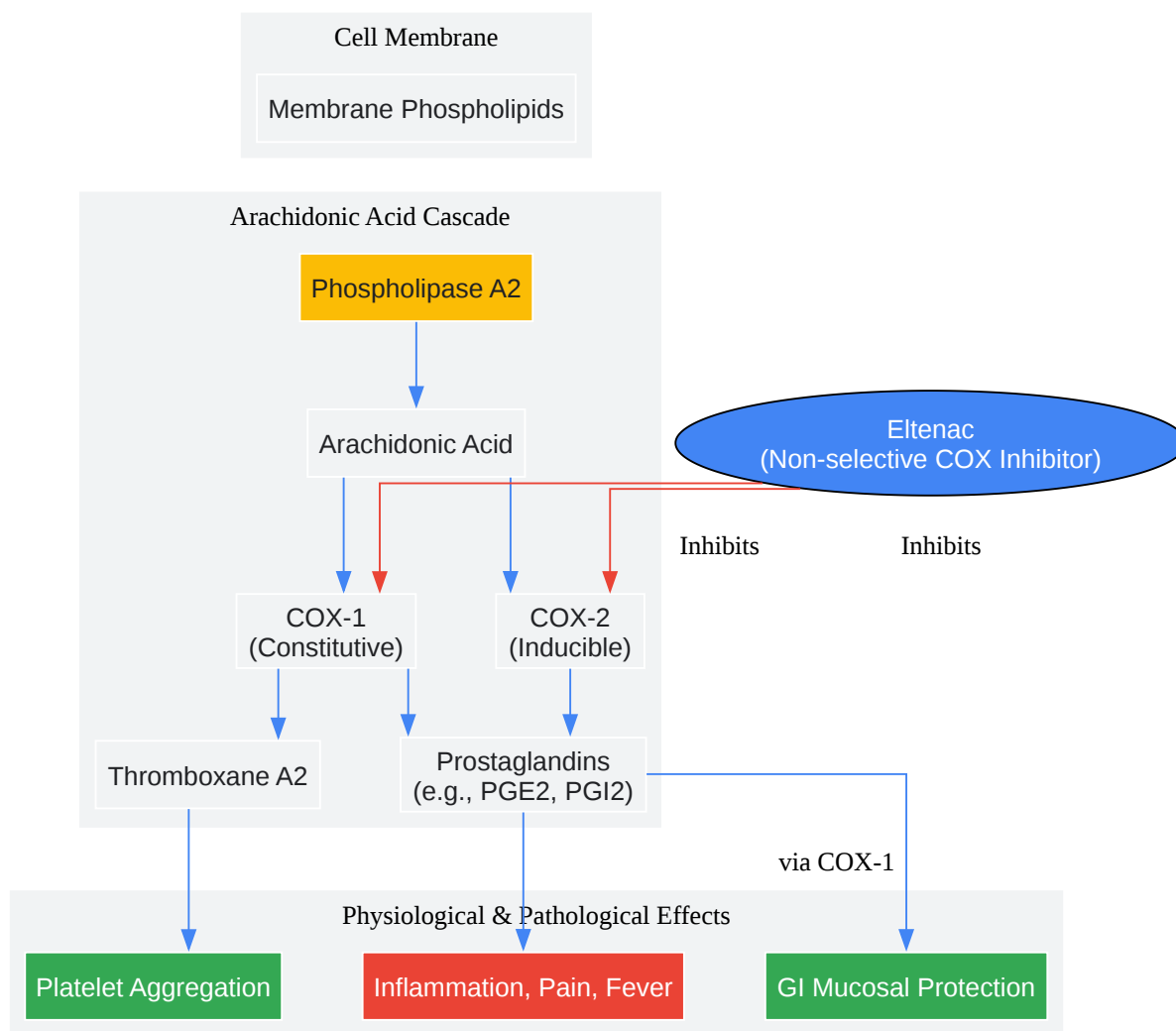
## Visualizations

The following diagrams illustrate the experimental workflow of a typical double-blind study and the signaling pathway of **Eltenac**.



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Figure 1: Experimental workflow of a double-blind, placebo-controlled study.



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Figure 2: Mechanism of action of **Eltenac** as a non-selective COX inhibitor.

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